molecular formula C7H16O3 B097972 3,3-Diethoxy-1-propanol CAS No. 16777-87-0

3,3-Diethoxy-1-propanol

Cat. No. B097972
CAS RN: 16777-87-0
M. Wt: 148.2 g/mol
InChI Key: ASERXEZXVIJBRO-UHFFFAOYSA-N
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Scientific Research Applications

Rimexolone has several scientific research applications, including:

Safety and Hazards

3,3-Diethoxy-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rimexolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of rimexolone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and efficacy. Techniques such as crystallization, filtration, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions: Rimexolone undergoes several types of chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Conversion of ketone groups to hydroxyl groups.

    Substitution: Introduction of methyl groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Methylating agents such as methyl iodide or dimethyl sulfate.

Major Products Formed: The major products formed from these reactions are intermediates that lead to the final product, rimexolone. Each intermediate is carefully monitored to ensure the correct stereochemistry and functional groups are present .

Mechanism of Action

Rimexolone exerts its effects by acting as an agonist of the glucocorticoid receptor. The anti-inflammatory actions involve the inhibition of phospholipase A2, which in turn reduces the biosynthesis of prostaglandins and leukotrienes. These molecules are key mediators of inflammation. By binding to the glucocorticoid receptor, rimexolone leads to changes in genetic transcription involving the lipocortins and prostaglandins, ultimately reducing inflammation .

Similar Compounds:

    Prednisolone: Another glucocorticoid used in ophthalmology.

    Fluorometholone: A corticosteroid used to treat inflammation in the eye.

    Dexamethasone: A potent glucocorticoid with similar anti-inflammatory properties.

Comparison: Rimexolone is unique in its specific use for ophthalmic conditions and its relatively short half-life compared to other glucocorticoids. It has been shown to have a similar efficacy to prednisolone acetate in reducing uveitic inflammation but with a potentially lower risk of increasing intraocular pressure .

properties

IUPAC Name

3,3-diethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASERXEZXVIJBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168369
Record name 3,3-Diethoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16777-87-0
Record name 3,3-Diethoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diethoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Diethoxy-1-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reactor was charged with 30 ml of THF, 0.13 g of 3, 3-diethoxypropanol and 2 ml solution of potassium naphthalene dissolved in tetrahydrofuran in a concentration of 0.5 mol/L-tetrahydrofuran, and the resulting mixture was stirred for three minutes in an argon atmosphere, and, thus, there was formed a potassium derivative (potassium 3, 3-diethoxypropanoxide) of 3, 3-diethoxypropanol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Type
solvent
Reaction Step One
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0.13 g
Type
reactant
Reaction Step Two
[Compound]
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solution
Quantity
2 mL
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reactant
Reaction Step Two
Name
potassium naphthalene
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Reaction Step Two
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30 mL
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Synthesis routes and methods II

Procedure details

THF 20 ml, 3, 3-diethoxypropanol 0.15 g, and a potassium naphthalene 0.5 mol/L-tetrahydrofuran solution 2 ml was added to the reaction container and agitated for 3 minutes in an argon atmosphere; a potassium compound of 3, 3-diethoxypropanol (potassium 3, 3-diethoxypropanoxide) was produced.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
potassium naphthalene
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2 mL
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20 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

In the following, tetrahydrofuran (THF) to be used was dehydrated on molecular sieves of 4 angstrom overnight. Inside of a 5 L four-neck flask was substituted with nitrogen gas and 2.2 kg of THF was placed therein, followed by cooling to 10° C. or lower. Then, 50 g of lithium aluminum hydride was placed therein and 250 g of ethyl 3,3-diethoxypropionate was added dropwise so that inner temperature did not exceed 10° C. After completion of the dropwise addition, temperature was elevated to 20° C. and reaction was carried out for 1 hour. After the reaction, 420 g of distilled water was added and the whole was stirred for 2 hours, then filtration was performed through No. 2 filtration paper, and subsequently a cake was washed with 1.1 kg of THF. The filtrate was concentrated at 40° C. to obtain 213 g of crude 3,3-diethoxy-1-propanol (hereinafter 33DEP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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2.2 kg
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reactant
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50 g
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250 g
Type
reactant
Reaction Step Four
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Quantity
420 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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